molecular formula C22H23NO4S2 B2946402 Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-68-5

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2946402
CAS No.: 946384-68-5
M. Wt: 429.55
InChI Key: XBSJOCNECRMVJX-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of ethyl, sulfamoyl, and carboxylate functional groups, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent under acidic or basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes

Scientific Research Applications

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
  • Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-fluorophenyl)thiophene-2-carboxylate

Uniqueness

Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both sulfamoyl and carboxylate groups allows for versatile chemical modifications, while the thiophene ring provides stability and potential for electronic applications.

Properties

IUPAC Name

ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-10-7-14(2)8-11-17)29(25,26)23-19-12-15(3)6-9-16(19)4/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSJOCNECRMVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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